molecular formula C25H30ClN3O4S B11289206 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide CAS No. 893262-90-3

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11289206
CAS No.: 893262-90-3
M. Wt: 504.0 g/mol
InChI Key: IVQCFUOJVRJXRM-UHFFFAOYSA-N
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Description

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that features an indole moiety, a sulfonyl group, and a piperidine ring

Preparation Methods

The synthesis of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide involves multiple steps:

Industrial production methods would involve optimizing these steps for scale, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[(1-acetyl-2-methyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide can be compared with other similar compounds:

The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological properties and potential therapeutic applications.

Properties

CAS No.

893262-90-3

Molecular Formula

C25H30ClN3O4S

Molecular Weight

504.0 g/mol

IUPAC Name

1-[(1-acetyl-2-methyl-2,3-dihydroindol-5-yl)sulfonyl]-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H30ClN3O4S/c1-17-15-21-16-23(7-8-24(21)29(17)18(2)30)34(32,33)28-13-10-20(11-14-28)25(31)27-12-9-19-3-5-22(26)6-4-19/h3-8,16-17,20H,9-15H2,1-2H3,(H,27,31)

InChI Key

IVQCFUOJVRJXRM-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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